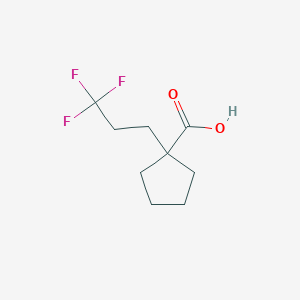
5-Cycloheptyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cycloheptyl-1,3-oxazolidin-2-one is a heterocyclic compound that features a five-membered oxazolidinone ring with a cycloheptyl substituent at the 5-position. This compound is part of the oxazolidinone class, which is known for its significant biological activity, particularly in the development of antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cycloheptyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature .
Industrial Production Methods
Industrial production methods for oxazolidinones, including this compound, often involve the use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates . This method is favored due to its efficiency and high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Cycloheptyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, sodium hydride (NaH), and trimethylsilyl azide . Reaction conditions often involve room temperature or slightly elevated temperatures, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit enhanced biological activity and improved pharmacological properties .
Aplicaciones Científicas De Investigación
5-Cycloheptyl-1,3-oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Cycloheptyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Cycloheptyl-1,3-oxazolidin-2-one include:
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
This compound is unique due to its cycloheptyl substituent, which can influence its pharmacokinetic properties and biological activity. This structural feature may provide advantages in terms of stability, solubility, and interaction with biological targets compared to other oxazolidinones .
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
5-cycloheptyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c12-10-11-7-9(13-10)8-5-3-1-2-4-6-8/h8-9H,1-7H2,(H,11,12) |
Clave InChI |
NRUQCACGXXZEDK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2CNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol](/img/structure/B13594182.png)

![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)








